Comparative Thermal Stability and Physical Form: A Lower Melting Point than SPhos and XPhos
The physical properties of a ligand have direct implications for handling, storage, and processing in an industrial setting. The target compound, 4-(Dicyclohexylphosphino)-N,N-dimethylaniline, has a melting point of 103-108 °C . In contrast, closely related Buchwald ligands SPhos (164-166 °C) and XPhos (187-190 °C) exhibit significantly higher melting points [1]. This lower melting point for the target compound suggests it can be more easily manipulated, dissolved, or processed in certain reaction setups that do not require the higher thermal stability of its counterparts. Conversely, its melting point is higher than that of JohnPhos (86-88 °C), indicating a different set of handling and thermal stability characteristics .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 103 - 108 °C |
| Comparator Or Baseline | SPhos: 164-166 °C; XPhos: 187-190 °C; JohnPhos: 86-88 °C |
| Quantified Difference | Target is 56-59 °C lower than SPhos; 79-82 °C lower than XPhos; 15-20 °C higher than JohnPhos. |
| Conditions | Data from vendor technical datasheets and chemical databases. |
Why This Matters
This property profile can influence procurement decisions for processes requiring specific thermal stability or ease of handling, differentiating it from both higher and lower melting point alternatives.
- [1] XPhos melting point data. Wikipedia, Carl Roth. Accessed 2026. View Source
